Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)-
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Overview
Description
Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- is a chemical compound with the CAS number 63468-53-1. It belongs to the group of organic esters and their halogenated derivatives, as well as mercury and its compounds . This compound is known for its applications in various fields, including electronics and as a stabilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- typically involves the reaction of mercury acetate with 2-hydroxy-5-nitrophenol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with scaled-up reaction vessels and more stringent control of reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) nitrate, while reduction could produce elemental mercury .
Scientific Research Applications
Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of antimicrobial agents.
Industry: It is utilized in the electronics industry as a stabilizer and in the production of certain electronic components
Mechanism of Action
The mechanism of action of Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes . This interaction is primarily due to the presence of the mercury atom, which has a high affinity for sulfur-containing groups.
Comparison with Similar Compounds
Similar Compounds
- Mercury(II) acetate
- Mercury(II) chloride
- Mercury(II) nitrate
Comparison
Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- is unique due to the presence of the 2-hydroxy-5-nitrophenyl group, which imparts specific chemical properties and reactivity. Compared to other mercury compounds, it has distinct applications in organic synthesis and analytical chemistry .
Properties
CAS No. |
63468-53-1 |
---|---|
Molecular Formula |
C8H7HgNO5 |
Molecular Weight |
397.74 g/mol |
IUPAC Name |
acetyloxy-(2-hydroxy-5-nitrophenyl)mercury |
InChI |
InChI=1S/C6H4NO3.C2H4O2.Hg/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4;/h1-3,8H;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
FNBCAJBMQOYZDL-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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